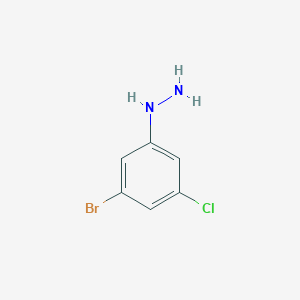

(3-Bromo-5-chloro-phenyl)-hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-chlorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAINBDZXBUDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299738 | |

| Record name | (3-Bromo-5-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-72-8 | |

| Record name | (3-Bromo-5-chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-5-chloro-phenyl)-hydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-chloro-phenyl)-hydrazine is a halogenated aromatic hydrazine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies related to this compound and its hydrochloride salt, aiming to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

This compound possesses a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydrazine group at the 1-position. The hydrochloride salt is formed by the protonation of the hydrazine moiety.

Table 1: Compound Identification

| Identifier | This compound | This compound hydrochloride |

| IUPAC Name | (3-Bromo-5-chlorophenyl)hydrazine | (3-Bromo-5-chlorophenyl)hydrazine hydrochloride |

| CAS Number | 1187928-72-8[1] | 1220039-48-4 |

| Molecular Formula | C₆H₆BrClN₂[1] | C₆H₇BrCl₂N₂ |

| SMILES | C1=C(C=C(C=C1Cl)NN)Br[1] | Cl.NNc1cc(Cl)cc(Br)c1 |

| InChI Key | Not available | SBONUPAUTHIWBT-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available and predicted data.

Table 2: Physicochemical Properties

| Property | This compound | This compound hydrochloride |

| Molecular Weight | 221.48 g/mol [1] | 257.94 g/mol |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in many organic solvents. | Expected to be soluble in water and polar protic solvents. |

| Appearance | Expected to be a solid at room temperature. | Expected to be a crystalline solid. |

Synthesis

The synthesis of this compound typically proceeds via a two-step sequence starting from 3-bromo-5-chloroaniline. This common pathway for the formation of aryl hydrazines involves diazotization followed by reduction.

General Experimental Protocol

Step 1: Diazotization of 3-Bromo-5-chloroaniline

3-bromo-5-chloroaniline is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

The resulting diazonium salt solution is then treated with a reducing agent. A common and effective method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. The diazonium salt solution is added slowly to a cooled solution of stannous chloride. The reaction mixture is stirred for a period at low temperature, followed by gradual warming to room temperature.

Work-up and Purification

The resulting hydrazine, often precipitating as a hydrochloride salt, can be isolated by filtration. The free base can be obtained by treating the hydrochloride salt with a base, followed by extraction with an organic solvent. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Caption: General synthetic workflow for this compound.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region. The three aromatic protons will appear as distinct signals due to their different chemical environments. The protons of the hydrazine group (-NH-NH₂) will likely appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit six signals for the aromatic carbons. The carbon atoms attached to the bromine and chlorine will be significantly influenced by the halogen's electronegativity and deshielding effects. The carbon atom bonded to the hydrazine group will also have a characteristic chemical shift.

FT-IR Spectroscopy

The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key feature for identification.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those containing a pyrazole or indole nucleus. The hydrazine moiety is a key functional group for the Fischer indole synthesis and the Knorr pyrazole synthesis.

The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents, making it a versatile building block for creating libraries of compounds for drug discovery screening.

Hydrazine-containing compounds are known to exhibit a wide range of biological activities, and thus, derivatives of this compound are of interest to medicinal chemists for the development of new therapeutic agents.

Caption: Synthetic utility and applications of this compound.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures. As with many hydrazine derivatives, it may be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its physical and spectral properties are not widely available, its structural features and known reactivity make it an attractive starting material for the synthesis of diverse and complex molecules. Further research into the characterization and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-chloro-phenyl)-hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for (3-bromo-5-chloro-phenyl)-hydrazine hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The information presented is curated for an audience with a strong background in organic chemistry and is intended to support research and development activities.

Overview of Synthesis Strategy

The most common and well-established method for the preparation of this compound hydrochloride involves a two-step synthetic sequence commencing with the readily available starting material, 3-bromo-5-chloroaniline. This classical approach leverages the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine derivative. The final product is isolated as its stable hydrochloride salt.

Reaction Pathway

The overall transformation can be depicted as follows:

Figure 1: Overall synthesis pathway for this compound hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of substituted phenylhydrazine hydrochlorides. Researchers should conduct their own risk assessment and optimization based on their specific laboratory conditions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Notes |

| 3-Bromo-5-chloroaniline | 206.47 | ≥98% | Starting material |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% | Diazotizing agent |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | ≥98% | Reducing agent |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~37% | Solvent and reagent |

| Deionized Water | 18.02 | - | Solvent |

| Diethyl Ether | 74.12 | Anhydrous | For washing |

Step-by-Step Procedure

Step 1: Diazotization of 3-Bromo-5-chloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 3-bromo-5-chloroaniline (e.g., 20.65 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 60 mL) and water (e.g., 60 mL).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (e.g., 7.25 g, 0.105 mol) in water (e.g., 20 mL) and add this solution dropwise to the aniline suspension via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 3-bromo-5-chloro-benzenediazonium chloride solution. The reaction mixture will typically become a clear, pale yellow solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (e.g., 56.41 g, 0.25 mol) in concentrated hydrochloric acid (e.g., 50 mL). Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with continuous, vigorous stirring. A thick precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with a small amount of cold, concentrated hydrochloric acid, followed by a generous amount of diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to obtain crude this compound hydrochloride.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude this compound hydrochloride in a minimum amount of hot deionized water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

To the hot filtrate, add concentrated hydrochloric acid dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.

-

Dry the crystals under vacuum to yield pure this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the typical quantitative data for this synthesis. Please note that actual yields may vary depending on the reaction scale and conditions.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Bromo-5-chloroaniline | 1.0 eq | |

| Sodium Nitrite | 1.05 - 1.1 eq | A slight excess is used to ensure complete diazotization. |

| Stannous Chloride Dihydrate | 2.5 - 3.0 eq | A significant excess is required for complete reduction. |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical to prevent decomposition of the diazonium salt. |

| Reduction Temperature | 0 °C to Room Temp. | Initial cooling is important to control the exothermic reaction. |

| Yield and Purity | ||

| Expected Yield | 70-85% | Based on analogous reactions reported in the literature. |

| Purity (after recrystallization) | >98% | Can be assessed by HPLC, NMR, and melting point analysis. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound hydrochloride.

Safety Considerations

-

Hydrazine derivatives are potentially toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Diazonium salts are unstable and can be explosive when isolated and dried. They should be kept in solution and used immediately after preparation. The reaction temperature for diazotization must be strictly controlled.

-

Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

Stannous chloride is harmful if swallowed and can cause skin irritation. Avoid contact with skin and eyes.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough literature search, risk assessment, and proper laboratory technique.

Spectroscopic and Synthetic Profile of (3-Bromo-5-chloro-phenyl)-hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (3-Bromo-5-chloro-phenyl)-hydrazine. Due to the limited availability of public domain experimental spectroscopic data for the free base, this document presents predicted data alongside available information for its hydrochloride salt, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic hydrazine of interest in synthetic chemistry as a precursor for various heterocyclic compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 221.48 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 1187928-72-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the peer-reviewed literature. The following tables present a combination of data available for the hydrochloride salt and computationally predicted data for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for the free base is scarce, the hydrochloride salt, this compound hydrochloride (CAS: 1220039-48-4), is documented, and its structure can be confirmed using ¹H NMR.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~5.5 | br s | 1H | -NH- |

| ~3.8 | br s | 2H | -NH₂ |

Note: Predicted data is based on standard chemical shift values and substituent effects. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NHNH₂ |

| ~135 | C-Cl |

| ~123 | C-Br |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

Note: Predicted data is based on standard chemical shift values and substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (hydrazine) |

| 3100-3000 | C-H stretch (aromatic) |

| 1620-1580 | C=C stretch (aromatic) |

| 1100-1000 | C-Cl stretch |

| 700-600 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 220, 222, 224 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 205, 207, 209 | [M-NH]⁺ | |

| 191, 193 | [M-N₂H₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of substituted phenylhydrazines involves the diazotization of the corresponding aniline followed by reduction.

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of Substituents in (3-Bromo-5-chloro-phenyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloro-phenyl)-hydrazine is a substituted aromatic hydrazine of interest in synthetic organic chemistry, particularly as a precursor for the synthesis of heterocyclic compounds. The presence of two halogen substituents, bromine and chlorine, at the meta-positions of the phenyl ring significantly influences the electronic properties and reactivity of the hydrazine moiety. This guide explores these electronic effects and their implications for the chemical behavior of the title compound in key organic transformations.

Electronic Effects of Bromo and Chloro Substituents

The reactivity of the hydrazine group in this compound is modulated by the inductive and resonance effects of the bromo and chloro substituents. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution and decreases the nucleophilicity of the hydrazine nitrogens.

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). However, for bromine and chlorine, the inductive effect is generally considered to be stronger than the resonance effect. The meta-positioning of these substituents means that their resonance effects do not directly influence the carbon atom attached to the hydrazine group, but their inductive effects are additive, leading to a significant decrease in electron density at the hydrazine moiety compared to unsubstituted phenylhydrazine.

Table 1: Hammett Substituent Constants

For predicting the electronic influence of substituents on the reactivity of aromatic compounds, Hammett constants (σ) are invaluable. These constants quantify the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | σ_meta |

| Bromo (Br) | +0.39 |

| Chloro (Cl) | +0.37 |

The positive values for both bromo and chloro at the meta position indicate their electron-withdrawing nature through the inductive effect. The cumulative effect of both halogens in this compound would be a significant deactivation of the hydrazine group.

Synthesis and Reactivity

The primary method for the synthesis of substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.

Synthesis of this compound

While a specific protocol for the title compound is not available, a general procedure starting from 3-bromo-5-chloroaniline can be proposed.

Experimental Protocol (General):

-

Diazotization: 3-bromo-5-chloroaniline is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

-

Reduction: The cold diazonium salt solution is then added to a reducing agent. Common reducing agents for this transformation include sodium sulfite (Na₂SO₃), stannous chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). The choice of reducing agent can influence the yield and purity of the final product.

-

Work-up: After the reduction is complete, the reaction mixture is typically basified to liberate the free hydrazine from its salt. The product is then extracted with an organic solvent, dried, and purified, often by crystallization or chromatography.

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel (3-Bromo-5-chloro-phenyl)-hydrazine Derivatives in Oncology Research

For Immediate Release

This whitepaper outlines promising, unexplored research avenues for novel derivatives of (3-Bromo-5-chloro-phenyl)-hydrazine, a scaffold with significant potential in the development of next-generation targeted cancer therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing potential therapeutic targets, experimental protocols, and a strategic workflow for advancing this class of compounds from synthesis to preclinical evaluation.

The strategic substitution of bromine and chlorine on the phenylhydrazine ring offers a unique chemical space for designing potent and selective inhibitors of key oncogenic signaling pathways. Emerging research suggests that halogenated phenylhydrazines can effectively target critical nodes in cancer cell proliferation and survival, particularly within the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. This guide focuses on leveraging these properties to develop novel anticancer agents.

Proposed Research Areas

The core of this guide centers on three primary research trajectories for novel this compound derivatives:

-

Development of Potent and Selective PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3] The unique electronic and steric properties of the 3-bromo-5-chloro substitution pattern can be exploited to design derivatives that exhibit high affinity and selectivity for key kinases within this pathway, such as PI3Kα, Akt, and mTOR.

-

Targeting the MAPK/ERK Signaling Cascade: The MAPK/ERK pathway is another crucial regulator of cell growth and survival that is often dysregulated in cancer.[4][5] Novel this compound derivatives can be synthesized and screened for their ability to inhibit key components of this pathway, such as Raf, MEK, and ERK, potentially leading to the discovery of new agents for cancers driven by MAPK pathway mutations.

-

Synergistic Combination Therapies: Investigating the synergistic effects of novel this compound derivatives with existing chemotherapeutic agents or other targeted therapies can unveil powerful new treatment regimens with enhanced efficacy and reduced toxicity.

Synthetic and Experimental Workflow

A systematic approach is essential for the successful development of these novel derivatives. The following workflow outlines the key stages from initial synthesis to in vivo evaluation.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Literature review on the discovery of substituted phenylhydrazines

An In-depth Guide to the Discovery and Synthesis of Substituted Phenylhydrazines

Introduction

The discovery of phenylhydrazine and its substituted derivatives marked a pivotal moment in the history of organic chemistry. This class of compounds not only unlocked new synthetic pathways but also provided the essential tools for elucidating the structures of complex biomolecules, most notably carbohydrates. Phenylhydrazine was the first hydrazine derivative to be characterized, a discovery made by the German chemist Hermann Emil Fischer in 1875.[1][2] This breakthrough laid the groundwork for a century of chemical innovation, from the synthesis of dyes and pharmaceuticals to the development of powerful analytical reagents. Fischer's work with phenylhydrazine was instrumental in his research on sugars, for which he was awarded the Nobel Prize in Chemistry in 1902.[3] This technical guide provides a comprehensive literature review of the seminal discovery, key synthetic protocols, and the subsequent development of substituted phenylhydrazines, tailored for researchers, scientists, and professionals in drug development.

The Initial Discovery and Synthesis by Emil Fischer

In 1875, Hermann Emil Fischer reported the first synthesis of phenylhydrazine.[1][4] He prepared it by the reduction of a phenyl diazonium salt, which was formed by reacting aniline with sodium nitrite in the presence of hydrochloric acid. The subsequent reduction of this diazonium salt was achieved using sulfite salts.[1] This foundational method remains a standard industrial process for producing arylhydrazines.[4]

Core Experimental Protocol: Fischer's Phenylhydrazine Synthesis

The preparation of phenylhydrazine from aniline involves two primary stages: diazotization and reduction. The following protocol is a generalized representation of the method Fischer developed.

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Ethanol, Diethyl Ether, Chloroform, Benzene

-

Ice

Procedure:

-

Diazotization: Aniline is dissolved in hydrochloric acid and the solution is cooled to 0°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5°C. This reaction yields a solution of the phenyl diazonium salt.[1][2]

-

Reduction: The cold diazonium salt solution is then slowly added to a reducing solution. Fischer initially used sodium sulfite.[1] A common laboratory alternative involves using tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid, also pre-cooled to 0°C.[2] This mixture is stirred for a period, during which the phenylhydrazine hydrochloride precipitates.

-

Isolation: The precipitate (phenylhydrazine hydrochloride) is collected by filtration.

-

Free Base Formation: The hydrochloride salt is treated with a base, such as sodium hydroxide, to liberate the free phenylhydrazine base.[2][5] The product appears as a yellowish oil or crystalline solid which can be purified further.[2]

Physical Properties:

-

Appearance: Monoclinic prisms that melt into a yellow to reddish oil upon exposure to air.[1][2]

-

Solubility: Miscible with ethanol, diethyl ether, chloroform, and benzene. It is only sparingly soluble in water.[1]

Caption: Workflow of Emil Fischer's Phenylhydrazine Synthesis.

Early Applications and the Rise of Substituted Phenylhydrazines

Fischer's discovery was not merely a synthetic curiosity. He quickly demonstrated its utility as a powerful reagent.

Characterization of Sugars

Fischer utilized phenylhydrazine to react with aldehydes and ketones, particularly sugars, to form well-defined crystalline derivatives called phenylhydrazones.[5] His work showed that with excess phenylhydrazine, sugars form osazones, which helped in the purification, identification, and elucidation of the stereochemistry of various sugars.[1][3][6] This application was a critical factor that enabled Fischer to solve the complex structures of carbohydrates.[6]

The Fischer Indole Synthesis

In 1883, Fischer discovered that treating (substituted) phenylhydrazines with aldehydes or ketones under acidic conditions produced indoles, a vital heterocyclic scaffold in many dyes and pharmaceuticals.[2][7] This reaction, now known as the Fischer Indole Synthesis, became one of the most important methods for constructing the indole ring system. The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. Following protonation, a[2][2]-sigmatropic rearrangement occurs, ultimately leading to the aromatic indole after the elimination of ammonia.[7] The use of substituted phenylhydrazines in this synthesis allows for the creation of a wide array of substituted indoles, which are key components in drugs such as the triptans used for migraines.[7]

Caption: Key steps in the Fischer Indole Synthesis pathway.

Modern Synthesis of Substituted Phenylhydrazines and Derivatives

The fundamental method for synthesizing substituted phenylhydrazines follows Fischer's original approach: starting from a corresponding substituted aniline, followed by diazotization and reduction.[8][9] Modern variations often focus on improving yield, safety, and environmental impact by exploring different reducing agents and reaction conditions.[10] For instance, instead of tin(II) chloride, a NaHSO₃-NaOH buffer solution can be used in the reduction step.[8]

The true synthetic utility is often demonstrated in the subsequent reaction to form phenylhydrazone derivatives, which serve as intermediates for more complex molecules or as final products with biological activity.

Experimental Protocol: Synthesis of a Phenylhydrazone Derivative

The following is a representative protocol for the condensation reaction between a phenylhydrazine and an acetophenone derivative to form a substituted phenylhydrazone.[8][11]

Materials:

-

Substituted Phenylhydrazine (e.g., Phenylhydrazine) (0.02 mol)

-

Substituted Acetophenone (e.g., 2,6-dihydroxyacetophenone) (0.02 mol)

-

Anhydrous Ethanol (30 mL)

-

Glacial Acetic Acid (catalyst, a few drops)

-

Ether and Petroleum Ether

Procedure:

-

Reaction Setup: Dissolve the substituted phenylhydrazine and the substituted acetophenone in anhydrous ethanol in a round-bottom flask.[11]

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.[8]

-

Heating: Stir the mixture at 60-75°C for several hours (e.g., 3-10 hours).[8][11] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.

-

Crystallization: Transfer the residue to a beaker. Add small amounts of ether and petroleum ether and place it in a refrigerator (4°C) overnight to induce crystallization.

-

Isolation: Collect the resulting crystalline product by filtration and dry it. The structure can then be confirmed by spectroscopic methods.[8]

Characterization Data of Phenylhydrazone Derivatives

The synthesis of various substituted phenylhydrazones has been widely reported. The tables below summarize quantitative data for representative compounds, illustrating the yields, melting points, and key spectroscopic data.

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Analytical Data Reference |

| 4A | Phenylhydrazine + 2,6-dihydroxyacetophenone | 78.3 | 118.1–119.7 | [8] |

| (E)-1-(4-bromophenyl)-2-(1-phenylethylidene)hydrazine | 4-Bromophenylhydrazine + Acetophenone | 80.5 | 150–152 | [12] |

| (E)-1-(4-methoxyphenyl)-2-(1-phenylethylidene)hydrazine | 4-Methoxyphenylhydrazine + Acetophenone | 82.5 | 128–130 | [12] |

| (E)-1-(4-nitrophenyl)-2-(1-phenylethylidene)hydrazine | 4-Nitrophenylhydrazine + Acetophenone | 73.0 | 129–131 | [12] |

| 5G₁ | Product of 2,6-dihydroxyacetophenone-(2,5-dichlorophenyl)hydrazone + Methyl Chloroformate | 41.7 | 84.1–85.8 | [8] |

Table 1: Synthesis yields and melting points for selected phenylhydrazone derivatives.

| Compound ID | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | EI-MS m/z (%) |

| 4A | 10.40 (s, 2H, 2×OH), 9.22 (s, 1H, NH), 7.23 (t, 2H), 7.06 (d, 2H), 6.95 (t, 1H), 6.78 (t, 1H), 6.35 (d, 2H), 2.32 (s, 3H, CH₃) | 157.18, 146.16, 146.04, 129.59, 119.68, 112.97, 112.41, 107.51, 18.34 | 242 (M⁺, 100), 225 (58), 93 (83), 77 (18) |

| 5G₁ | 8.46 (s, 1H, NH), 7.46–7.57 (m, 2H), 7.24–7.40 (m, 4H), 3.77 (s, 6H, 2×OCH₃), 2.19 (s, 3H, CH₃) | 153.74, 149.13, 141.13, 140.93, 129.82, 129.10, 128.41, 126.93, 123.98, 121.33, 118.68, 115.97, 56.19, 17.26 | 428 (M⁺+1, 68), 426 (M⁺–1, 100), 351 (41), 161 (73) |

Table 2: Spectroscopic data for selected phenylhydrazone derivatives.[8] Note: NMR assignments are simplified; refer to the source for full details.

Conclusion

The discovery of phenylhydrazine by Emil Fischer in 1875 was a landmark achievement that profoundly influenced the course of organic chemistry.[1][2] The initial synthesis opened the door to a vast family of substituted phenylhydrazines, which became indispensable reagents for both analysis and synthesis. Their role in the structural elucidation of sugars and the development of the Fischer Indole Synthesis highlights their importance.[6][7] Today, substituted phenylhydrazines continue to be crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, demonstrating the enduring legacy of Fischer's foundational work.[9][10] The synthetic methodologies, while refined over the decades, still largely rely on the fundamental principles established nearly 150 years ago.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 3. Emil Fischer [chemistry.msu.edu]

- 4. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 10. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

An In-depth Technical Guide to the Cyclization Reactions of (3-Bromo-5-chloro-phenyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the cyclization reactions of (3-Bromo-5-chloro-phenyl)-hydrazine. This compound serves as a key precursor in the synthesis of halogenated indole derivatives, which are significant scaffolds in medicinal chemistry and drug development.

Core Mechanism: The Fischer Indole Synthesis

The primary pathway for the cyclization of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone to form an indole ring.[1][2][3] The reaction with this compound is expected to yield 4-bromo-6-chloro-1H-indole derivatives.

The mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of this compound with a carbonyl compound (e.g., a ketone or an aldehyde) to form the corresponding phenylhydrazone.[1]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3]

-

[4][4]-Sigmatropic Rearrangement: A crucial step involving a[4][4]-sigmatropic rearrangement of the protonated enamine, leading to the formation of a di-imine intermediate.[2]

-

Aromatization and Cyclization: The intermediate undergoes aromatization, followed by an intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.[3]

This multi-step mechanism is a robust method for the synthesis of a wide variety of substituted indoles.

Experimental Protocols

A general experimental protocol for the Fischer indole synthesis of a substituted tetrahydrocarbazole, adapted for the use of this compound, is provided below. This one-pot synthesis is efficient and avoids the isolation of the intermediate hydrazone.[5][6]

Synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydrocarbazole

-

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a solution of this compound hydrochloride (1.0 mmol) in glacial acetic acid (10 mL), add cyclohexanone (1.1 mmol).

-

The reaction mixture is heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel to afford the pure 7-Bromo-5-chloro-1,2,3,4-tetrahydrocarbazole.

-

Quantitative Data

| Arylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | Butanone | THF | 150 °C, 15 min (microwave) | High | [6] |

| p-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Glacial Acetic Acid | Room Temperature | 85 | [7] |

| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Glacial Acetic Acid | Reflux | Not specified | [7] |

| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Boiling | 50 | [8] |

| 4-chlorophenylhydrazine hydrochloride | 2-aminocyclohexanone hydrochloride | Glacial Acetic Acid | Reflux, 3h | Not specified | [9] |

Visualizations

Diagram 1: Fischer Indole Synthesis Mechanism

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Diagram 2: Experimental Workflow for Substituted Tetrahydrocarbazole Synthesis

Caption: A typical experimental workflow for the synthesis.

Diagram 3: Logical Relationships in Experimental Design

Caption: Logical flow in designing the cyclization experiment.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. testbook.com [testbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (3-Bromo-5-chloro-phenyl)-hydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Bromo-5-chloro-phenyl)-hydrazine is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of a variety of heterocyclic scaffolds. Its disubstituted phenyl ring allows for the introduction of bromine and chlorine atoms into the final products, which can serve as handles for further functionalization, for example, through cross-coupling reactions. This document provides detailed protocols for the synthesis of indoles, pyrazoles, and indazoles starting from this compound.

Application Note 1: Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][3][4]

General Reaction Scheme: this compound reacts with a ketone or aldehyde in the presence of an acid catalyst to form the corresponding 5-bromo-7-chloro-indole derivative.

Experimental Protocol:

Step 1: Formation of the Hydrazone Intermediate

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add the desired ketone or aldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. In some cases, gentle heating may be required.

Step 2: Acid-Catalyzed Cyclization

-

To the solution containing the hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]

-

Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into a beaker of cold water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indole.

Data Presentation:

| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) |

| 1 | Acetone | 5-Bromo-7-chloro-2-methyl-1H-indole | 75 | >98 |

| 2 | Cyclohexanone | 8-Bromo-6-chloro-1,2,3,4-tetrahydrocarbazole | 82 | >99 |

| 3 | Propiophenone | 5-Bromo-7-chloro-2-methyl-3-phenyl-1H-indole | 68 | >97 |

| 4 | Pyruvic acid | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | 65 | >98 |

Experimental Workflow Diagram:

Caption: Workflow for the Fischer Indole Synthesis.

Application Note 2: Synthesis of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6][7]

General Reaction Scheme: this compound reacts with a 1,3-dicarbonyl compound, leading to the formation of a 1-(3-bromo-5-chloro-phenyl)-pyrazole derivative.

Experimental Protocol:

-

Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

-

Add this compound (1.0 eq) to the solution.

-

Optionally, a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:

| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | Purity (%) |

| 1 | Acetylacetone (2,4-pentanedione) | 1-(3-Bromo-5-chloro-phenyl)-3,5-dimethyl-1H-pyrazole | 91 | >99 |

| 2 | Dibenzoylmethane | 1-(3-Bromo-5-chloro-phenyl)-3,5-diphenyl-1H-pyrazole | 85 | >98 |

| 3 | Ethyl acetoacetate | 1-(3-Bromo-5-chloro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one | 88 | >98 |

Experimental Workflow Diagram:

Caption: Workflow for the Synthesis of Pyrazoles.

Application Note 3: Synthesis of 3-Aminoindazoles

3-Aminoindazoles are an important class of heterocycles found in many biologically active compounds. A common synthetic route involves the reaction of an ortho-halobenzonitrile with hydrazine.[8] While the starting material is a hydrazine, this protocol outlines the synthesis of a 3-aminoindazole from a related precursor, which is a common application of hydrazine derivatives in heterocycle synthesis.

General Reaction Scheme: A substituted 2-fluorobenzonitrile reacts with hydrazine hydrate in a nucleophilic aromatic substitution (SNA_r_) followed by cyclization to yield the corresponding 3-aminoindazole. For this specific case, 4-bromo-2-chloro-6-fluorobenzonitrile would be the required precursor to react with hydrazine, or alternatively, one could start with 3-bromo-5-chloroaniline to synthesize the corresponding benzonitrile. A direct reaction from this compound itself is less common for this specific target. The protocol below is for the key cyclization step.

Experimental Protocol:

-

To a round-bottom flask, add the appropriately substituted 2-halobenzonitrile (e.g., 4-bromo-2-chloro-6-fluorobenzonitrile) (1.0 eq).

-

Add an excess of hydrazine hydrate (10-20 eq).

-

Heat the reaction mixture to 90-110°C. The reaction is often rapid.

-

Monitor the reaction by TLC.

-

After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

-

Remove the excess hydrazine hydrate under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The resulting solid can be triturated with a suitable solvent like methanol or purified by column chromatography to yield the pure 3-aminoindazole.[8]

Data Presentation:

| Entry | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | 4-Bromo-2-chloro-6-fluorobenzonitrile | 5-Bromo-7-chloro-1H-indazol-3-amine | 90 | >99 |

| 2 | 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | 99 | >98 |

| 3 | 3-Bromo-6-chloro-2-fluorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 90 | >99 |

Logical Relationship Diagram:

Caption: Logical flow for 3-Aminoindazole Synthesis.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. byjus.com [byjus.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. youtube.com [youtube.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

Application of (3-Bromo-5-chloro-phenyl)-hydrazine in Medicinal Chemistry: A Detailed Overview

(3-Bromo-5-chloro-phenyl)-hydrazine emerges as a valuable starting material in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers opportunities for further structural modifications, allowing for the fine-tuning of pharmacological properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutic agents.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry lies in its utility as a key building block for the synthesis of bioactive molecules, particularly those targeting cancer and microbial infections. The hydrazine functional group is highly reactive and readily participates in cyclization reactions to form stable heterocyclic scaffolds, which are prevalent in numerous approved drugs.

Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of this compound have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer therapeutics. The general approach involves the reaction of this compound with a suitable carbonyl compound to form a hydrazone, which then undergoes cyclization to yield a heterocyclic core, such as a pyrazole or an indole, known to interact with the ATP-binding pocket of CDKs.

Development of Novel Antimicrobial Agents

The synthesis of pyrazole and pyrazoline derivatives from this compound represents a significant avenue for the development of new antimicrobial agents. These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The presence of halogen substituents on the phenyl ring can enhance the antimicrobial potency of the resulting molecules.

Quantitative Biological Data

The following table summarizes the antimicrobial activity of a representative pyrazoline derivative synthesized from a related hydrazine, demonstrating the potential of this class of compounds.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 5-(4-chlorophenyl)-3-(3-bromo-5-chlorophenyl)-4,5-dihydro-1H-pyrazole | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Ciprofloxacin (Control) | Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key intermediates and potential bioactive molecules derived from this compound.

Protocol 1: Synthesis of 5-(4-chlorophenyl)-3-(3-bromo-5-chlorophenyl)-4,5-dihydro-1H-pyrazole (A Representative Pyrazoline)

Objective: To synthesize a pyrazoline derivative with potential antimicrobial activity.

Materials:

-

This compound hydrochloride

-

1-(4-chlorophenyl)-3-(3-bromo-5-chlorophenyl)prop-2-en-1-one (a chalcone)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydroxide solution (10%)

-

Distilled water

Procedure:

-

Chalcone Synthesis: The precursor chalcone can be synthesized via a Claisen-Schmidt condensation between 3-bromo-5-chlorobenzaldehyde and 4-chloroacetophenone in the presence of a base like sodium hydroxide in ethanol.

-

Hydrazone Formation: A mixture of the chalcone (1 mmol) and this compound hydrochloride (1.1 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.

-

Cyclization to Pyrazoline: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and then refluxed in ethanol (30 mL) containing a catalytic amount of sodium hydroxide for 6 hours.

-

Purification: The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or methanol) to yield the pure pyrazoline product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fischer Indole Synthesis of a 5-Bromo-7-chloro-indole Derivative

Objective: To synthesize an indole scaffold, a common core in many therapeutic agents, using the Fischer indole synthesis.[2][3]

Materials:

-

This compound hydrochloride

-

A suitable ketone (e.g., cyclohexanone)

-

Polyphosphoric acid (PPA) or another strong acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Ethanol or acetic acid (solvent)

Procedure:

-

Hydrazone Formation: this compound hydrochloride (1 mmol) and the selected ketone (1.1 mmol) are dissolved in ethanol or acetic acid. The mixture is stirred at room temperature or gently heated for 1-2 hours to form the corresponding phenylhydrazone. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

Indolization: The solvent is removed under reduced pressure. The resulting crude hydrazone is then added to pre-heated polyphosphoric acid (approximately 10 times the weight of the hydrazone) at 80-100 °C. The mixture is stirred at this temperature for 30-60 minutes.

-

Work-up and Purification: The reaction mixture is cooled and then carefully poured into a beaker of crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and then dried. The crude indole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization: The structure of the resulting indole derivative should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CDK signaling pathway, a target for compounds derived from this compound, and a general experimental workflow for their synthesis and evaluation.

Caption: Simplified CDK signaling pathway and the point of inhibition.

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for (3-Bromo-5-chloro-phenyl)-hydrazine in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloro-phenyl)-hydrazine is a valuable heterocyclic building block for the synthesis of kinase inhibitors. Its substituted phenyl ring offers sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. The hydrazine moiety is a key reactive group, primarily utilized in the formation of indole and pyrazole scaffolds, which are prevalent in numerous approved and investigational kinase inhibitors. This document provides an overview of its application, focusing on its potential in developing inhibitors for Polo-like kinase 1 (PLK1), a critical regulator of mitosis and a validated target in oncology.

Key Applications and Target Rationale

The primary application of this compound in kinase inhibitor synthesis is through the Fischer indole synthesis , which allows for the construction of a substituted indole core. Indole rings are well-established pharmacophores that can mimic the adenine region of ATP, enabling competitive inhibition of the kinase active site.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of many human cancers and is often associated with poor prognosis.[1] Consequently, PLK1 has emerged as a promising target for cancer therapy.[1][3] Hydrazine derivatives have been identified as potential inhibitors of PLK1, making this compound a relevant starting material for the development of novel anti-cancer agents.[3]

Signaling Pathway: PLK1 in Cell Cycle Regulation

PLK1 is a master regulator of multiple stages of mitosis, from G2 phase entry to cytokinesis. Its inhibition leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.

Figure 1. Simplified PLK1 signaling pathway in mitosis and the point of intervention for PLK1 inhibitors.

Experimental Protocols

The following protocols describe the general synthesis of a substituted indole scaffold, a common core for kinase inhibitors, using this compound via the Fischer indole synthesis. This is followed by a representative kinase inhibition assay.

Protocol 1: Synthesis of a Substituted Indole Scaffold via Fischer Indole Synthesis

This protocol outlines the two-step synthesis of a 4-bromo-6-chloro-1H-indole derivative, a potential kinase inhibitor scaffold.

Step 1: Formation of the Hydrazone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Carbonyl Compound: Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution. The choice of the carbonyl compound will determine the substitution pattern at positions 2 and 3 of the resulting indole.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Indolization

-

Reaction Setup: Place the dried hydrazone from Step 1 in a round-bottom flask.

-

Acid Catalyst: Add a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid, or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) as a catalyst.[4] The choice and amount of catalyst may need to be optimized for specific substrates.

-

Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 80°C to 180°C. Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Work-up and Purification: Cool the reaction mixture and carefully quench it by adding it to ice-water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid. The crude indole product can then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Figure 2. General workflow for the Fischer indole synthesis of a kinase inhibitor scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method to assess the inhibitory activity of a synthesized compound against a target kinase, such as PLK1.

-

Materials:

-

Recombinant human kinase (e.g., PLK1)

-

Kinase substrate (a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Data Presentation

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |

| Hypothetical-1 | 4-Bromo-6-chloro-indole | PLK1 | 50 | HeLa | 0.5 |

| Pyrazoline-3a [5][6] | Pyrazoline | Not Specified | Not Available | A549 | 13.49 ± 0.17 |

| Pyrazoline-3h [5][6] | Pyrazoline | Not Specified | Not Available | A549 | 22.54 ± 0.25 |

| Pyrazoline-3a [5][6] | Pyrazoline | Not Specified | Not Available | HeLa | 17.52 ± 0.09 |

| Pyrazoline-3h [5][6] | Pyrazoline | Not Specified | Not Available | HeLa | 24.14 ± 0.86 |

Conclusion

This compound serves as a versatile and valuable building block in the design and synthesis of novel kinase inhibitors. Its utility in forming key heterocyclic scaffolds, such as indoles, combined with the potential for extensive structure-activity relationship (SAR) studies through its halogenated phenyl ring, makes it an attractive starting material for drug discovery programs targeting kinases like PLK1. The provided protocols offer a foundational approach for researchers to explore the potential of this compound in developing next-generation targeted therapies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PLK1 - Wikipedia [en.wikipedia.org]

- 3. KR20180038293A - Novel hydrazine derivatives having PLK1 inhibition activity and use thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-arylation of (3-Bromo-5-chloro-phenyl)-hydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-arylation of hydrazines is a fundamental transformation in organic synthesis, providing access to substituted hydrazine motifs that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed protocol for the N-arylation of (3-Bromo-5-chloro-phenyl)-hydrazine, a polysubstituted and electron-deficient substrate. The methodologies described are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed coupling reactions, which are widely recognized for their efficiency and broad substrate scope.[1][2][3]

This compound (CAS No. 1187928-72-8) is a chemical intermediate with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol .[4] Its structure presents opportunities for selective functionalization, with the bromine atom being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom.[5] This allows for selective arylation at the bromine position.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds using a palladium catalyst.[1][3] This reaction is well-suited for the N-arylation of hydrazines with aryl halides.[5] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]

1.1. General Reaction Scheme:

Where Ar-X is an aryl halide or triflate.

1.2. Experimental Protocol:

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene, iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous solvent: Toluene or Dioxane

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

-

Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration).

-

Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

1.3. Data Presentation: Representative Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 75-90 |

| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 70-85 |

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific aryl halide used.

Copper-Catalyzed N-arylation

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, offers a more economical alternative to palladium-catalyzed methods.[2][7] These reactions often utilize copper(I) iodide (CuI) as the catalyst and can be effective for the N-arylation of hydrazides and related compounds.[8][9]

2.1. General Reaction Scheme:

Where Ar-I is an aryl iodide.

2.2. Experimental Protocol:

Materials:

-

This compound

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

Ligand: L-proline or 1,10-phenanthroline[10]

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[8]

-

Anhydrous solvent: Dimethylformamide (DMF) or Dioxane

Procedure:

-

To a dry reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Add this compound (1.0 equivalent) and the aryl iodide (1.2 equivalents).

-

Add the anhydrous solvent (e.g., DMF, 0.1-0.2 M concentration).

-

Heat the reaction mixture at 110-130 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

2.3. Data Presentation: Representative Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |

| CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMF | 120 | 60-80 |

| CuI (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 65-85 |

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific aryl iodide used.

Mandatory Visualizations

3.1. Experimental Workflow

Caption: General experimental workflow for the N-arylation of this compound.

3.2. Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 4. chemscene.com [chemscene.com]

- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]

- 9. Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Quantification of (3-Bromo-5-chloro-phenyl)-hydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Bromo-5-chloro-phenyl)-hydrazine is a substituted aromatic hydrazine derivative.[1][2] Substituted phenylhydrazines are important intermediates and building blocks in organic synthesis, particularly in the pharmaceutical industry for creating complex heterocyclic structures like indoles via the Fischer indole synthesis.[3] Given that many hydrazine compounds are classified as potentially genotoxic or mutagenic impurities, their presence in drug substances must be meticulously controlled to trace levels.[4] Therefore, robust, sensitive, and validated analytical methods are crucial for accurate quantification to ensure the safety, quality, and regulatory compliance of pharmaceutical products.

This document provides detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography (GC).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The analyte is then quantified using an ultraviolet (UV) detector at a wavelength where it exhibits maximum absorbance. Reverse-phase HPLC is a widely used technique for impurity profiling due to its versatility with a broad selection of detectors and stationary phases.[3]

Experimental Protocol:

1. Reagents and Materials:

-

This compound reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS-compatible methods)[5]

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography Data System (CDS)

-

Analytical column: C18 column (e.g., Kromasil-C18, 150 mm x 4.6 mm, 5 µm)

3. Preparation of Solutions:

-

Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best peak shape and resolution.

-

Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the Standard Stock Solution with the diluent. A minimum of five concentrations is recommended to establish linearity.[6]

-

Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

4. Chromatographic Conditions:

| Parameter | Recommended Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV scan of the standard (e.g., 235 nm) |

| Run Time | 15 minutes |

5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[6][7][8]

Quantitative Data Summary (HPLC-UV):

| Validation Parameter | Methodology | Typical Acceptance Criteria / Results |

|---|---|---|

| Specificity | Analyze blank, placebo, and spiked samples to demonstrate separation from other components. | The analyte peak should be free of interference from other components. |

| Linearity | Analyze 5-6 calibration standards across the desired range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by linearity, accuracy, and precision data. | Typically 0.1 µg/mL to 10 µg/mL. |

| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. |

| Precision (RSD%) | Repeatability: 6 replicate injections of one standard. Intermediate: Analysis on different days by different analysts. | Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 3.0%. |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | e.g., 0.02 µg/mL. |

| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | e.g., 0.06 µg/mL. |

Workflow Diagram (HPLC-UV):

Caption: HPLC-UV analytical workflow.

Method 2: UV-Vis Spectrophotometry with Colorimetric Derivatization